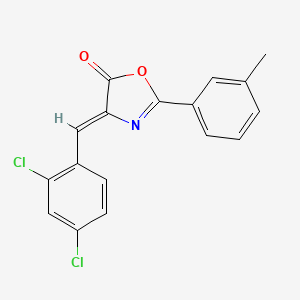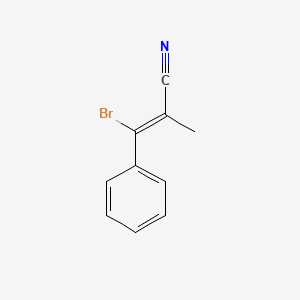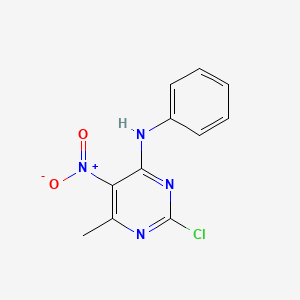![molecular formula C20H19NO2 B11701788 1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B11701788.png)
1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol is a Schiff base compound known for its unique structural properties and potential applications in various scientific fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound has garnered attention due to its fluorescence properties and its ability to act as a sensor for metal ions.
Preparation Methods
The synthesis of 1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-hydroxy-5-propylaniline. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Synthetic Route:
- Dissolve 2-hydroxy-1-naphthaldehyde and 2-hydroxy-5-propylaniline in ethanol.
- Heat the mixture under reflux for several hours.
- Allow the reaction mixture to cool and filter the precipitate.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods: While the laboratory synthesis is straightforward, scaling up for industrial production would require optimization of reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction:
- Reduction of the imine group can be achieved using reducing agents like sodium borohydride, resulting in the formation of secondary amines.
Substitution:
- The hydroxyl groups in the compound can participate in substitution reactions, such as esterification or etherification, using appropriate reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Sodium borohydride.
- Substitution reagents: Acyl chlorides, alkyl halides.
Major Products:
- Quinones (oxidation).
- Secondary amines (reduction).
- Esters or ethers (substitution).
Scientific Research Applications
1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol has several applications in scientific research:
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with metal ions.
- Acts as a fluorescent probe for detecting metal ions such as aluminum (Al³⁺) due to its fluorescence-enhanced properties .
Biology:
- Potential use in bioimaging and biosensing applications due to its fluorescence properties.
Medicine:
- Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Mechanism of Action
The mechanism by which 1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol exerts its effects is primarily through its ability to form complexes with metal ions. The imine and hydroxyl groups in the compound act as coordination sites for metal ions, leading to the formation of stable complexes. This complexation can result in changes in the compound’s fluorescence properties, making it useful as a sensor.
Molecular Targets and Pathways:
- Metal ions such as aluminum (Al³⁺) are the primary targets.
- The compound’s fluorescence changes upon binding to metal ions, which can be detected and measured .
Comparison with Similar Compounds
- 1-{(E)-[(2-hydroxyphenyl)imino]methyl}naphthalen-2-ol.
- 1-{(E)-[(2-hydroxy-3-nitrophenyl)imino]methyl}naphthalen-2-ol .
Uniqueness:
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[(2-hydroxy-5-propylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H19NO2/c1-2-5-14-8-10-20(23)18(12-14)21-13-17-16-7-4-3-6-15(16)9-11-19(17)22/h3-4,6-13,22-23H,2,5H2,1H3 |
InChI Key |
HGMTUYBBTMPXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C=CC3=CC=CC=C32)O |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B11701711.png)

![Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11701730.png)
![3-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11701731.png)
![N-(4-fluorophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B11701733.png)
![(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11701741.png)
![N'~1~,N'~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11701746.png)
![Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11701753.png)
![N-(4-chloro-2-methylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11701757.png)

![(2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11701767.png)



